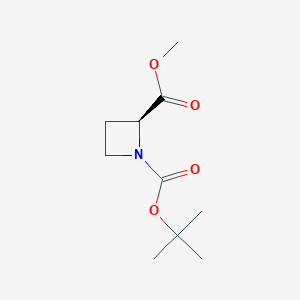

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester

Descripción

The exact mass of the compound (S)-N-Boc-azetidine-2-carboxylic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-N-Boc-azetidine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-azetidine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564417 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107020-12-2 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and drug development. This document details predicted spectral data based on analogous compounds, a standard experimental protocol for its synthesis, and a workflow for its preparation and analysis.

Introduction

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester (CAS 107020-12-2) is a protected, non-proteinogenic amino acid derivative.[1][2][3][4][5] The presence of the strained four-membered azetidine ring offers unique conformational constraints, making it a desirable component in the design of novel peptidomimetics and therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the carboxylic acid function provide orthogonal protection, allowing for selective chemical manipulation in complex synthetic routes.

Spectral Data

While a comprehensive, publicly available dataset for (S)-N-Boc-azetidine-2-carboxylic acid methyl ester is limited, the following tables summarize the expected quantitative spectral data. These predictions are based on the analysis of closely related N-Boc protected amino acid esters and azetidine derivatives.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.3 | m | 1H | α-H |

| ~4.0 - 3.8 | m | 2H | δ-CH₂ |

| 3.73 | s | 3H | O-CH₃ |

| ~2.5 - 2.3 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~58 | α-C |

| ~52 | O-CH₃ |

| ~47 | δ-C |

| ~28 | C(CH₃)₃ |

| ~25 | β-C |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion |

| 216.1230 | [M+H]⁺ |

| 238.1050 | [M+Na]⁺ |

| 159.0817 | [M-C₄H₉O₂]⁺ |

| 116.0706 | [M-Boc+H]⁺ |

Experimental Protocol: Synthesis

The following protocol describes a general and reliable method for the synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester from its corresponding carboxylic acid.

Reaction: Esterification of (S)-N-Boc-azetidine-2-carboxylic acid.

Materials:

-

(S)-N-Boc-azetidine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Trimethylchlorosilane (TMSCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2-0.5 M), add trimethylchlorosilane (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Experimental and Analytical Workflow

The following diagram illustrates the workflow for the synthesis and characterization of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Caption: Workflow for the synthesis and spectral analysis of the target compound.

This guide provides essential technical information for researchers working with (S)-N-Boc-azetidine-2-carboxylic acid methyl ester. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in innovative drug discovery programs.

References

- 1. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [107020-12-2], MFCD09025329, (S)-N-Boc-azetidine-2-carboxylic acid methyl ester [combi-blocks.com]

- 3. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]

- 4. scbt.com [scbt.com]

- 5. (S)-N-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER , Package: 10g , Laibo Chem - Global Labor [globallabor.com.br]

A Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester: Physical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and peptide synthesis. This document includes a summary of its known physical characteristics, detailed experimental protocols for its synthesis and analysis, and visualizations of its role in peptide chemistry.

Core Physical and Chemical Properties

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is the protected methyl ester derivative of (S)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for its controlled incorporation into peptide chains.

| Property | Value | Reference |

| Chemical Formula | C10H17NO4 | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][3] |

| CAS Number | 107020-12-2 | [1][3][4] |

| Appearance | White solid (for the corresponding carboxylic acid) | [5] |

| Melting Point | Data not available for the methyl ester. The corresponding carboxylic acid has a melting point of 105-110 °C. | |

| Boiling Point | 269 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.481 (Predicted) | [1] |

| Optical Rotation ([α]D) | Data not available for the methyl ester. The corresponding carboxylic acid has a specific rotation of -120.0±2.0° (c = 1 in methanol). | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol (for the corresponding carboxylic acid). | [5] |

Experimental Protocols

Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

A common method for the synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester is the esterification of the corresponding carboxylic acid. A general and mild procedure for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]

Materials:

-

(S)-N-Boc-azetidine-2-carboxylic acid

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve (S)-N-Boc-azetidine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

-

Add methanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the pure (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Determination of Enantiomeric Purity

The enantiomeric purity of chiral amino acid esters like (S)-N-Boc-azetidine-2-carboxylic acid methyl ester is crucial for their application in pharmaceuticals and peptide synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for this analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

Procedure:

-

Prepare a standard solution of the racemic N-Boc-azetidine-2-carboxylic acid methyl ester in a suitable solvent (e.g., hexane/isopropanol mixture).

-

Prepare a solution of the synthesized (S)-N-Boc-azetidine-2-carboxylic acid methyl ester at a known concentration in the same solvent.

-

Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol).

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Inject the sample solution of the synthesized product.

-

Monitor the elution profile using the UV detector at an appropriate wavelength.

-

Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers in the chromatogram.

Applications in Research and Development

(S)-Azetidine-2-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to proline.[7][8] This structural mimicry allows them to be incorporated into peptides and peptidomimetics to modulate their conformation and biological activity.

Proline Mimicry in Peptides

The four-membered ring of azetidine-2-carboxylic acid imposes different conformational constraints on the peptide backbone compared to the five-membered ring of proline.[9][10][11] This can lead to altered secondary structures, such as turns and helices, which can impact the peptide's binding affinity to its target and its metabolic stability.[9] The incorporation of (S)-N-Boc-azetidine-2-carboxylic acid into a growing peptide chain follows standard solid-phase or solution-phase peptide synthesis protocols.

Inhibition of GABA Transporters

Derivatives of azetidine have been explored as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.[12][13] By inhibiting GATs, these compounds can increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism is a target for the development of drugs for neurological disorders such as epilepsy. The interaction of an azetidine-based inhibitor with GAT1, a primary GABA transporter, can be conceptualized as a competitive binding process at the GABA binding site.

References

- 1. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]

- 2. scbt.com [scbt.com]

- 3. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 107020-12-2 CAS MSDS ((S)-N-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (S)-N-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER , Package: 10g , Laibo Chem - Global Labor [globallabor.com.br]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. | Sigma-Aldrich [sigmaaldrich.com]

- 11. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 13. GABA transporter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a chiral heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring makes it a conformationally constrained analog of proline, a naturally occurring amino acid. This structural feature is highly sought after in the design of novel peptide-based therapeutics and other bioactive molecules, as it can impart unique conformational properties and improved metabolic stability. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Chemical Structure and Properties

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester, with the CAS Number 107020-12-2, possesses a well-defined stereochemistry at the C2 position of the azetidine ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in various synthetic transformations, particularly in peptide synthesis.

Molecular Structure:

Chemical Structure of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester is presented in the table below. It is important to note that some of these values are estimates and may vary depending on the experimental conditions.

| Property | Value | Reference |

| CAS Number | 107020-12-2 | [1] |

| Molecular Formula | C10H17NO4 | [1] |

| Molecular Weight | 215.25 g/mol | [2] |

| Boiling Point | 269.018 °C at 760 mmHg (estimate) | [3] |

| Density | 1.2 ± 0.1 g/cm³ (estimate) | [3] |

| Refractive Index | 1.481 (estimate) | [3] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the azetidine ring. The methine proton at the C2 position would appear as a multiplet, and the methylene protons on the ring would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the Boc and ester groups (typically in the range of 155-175 ppm), the quaternary carbon and methyl carbons of the Boc group, the methyl carbon of the ester, and the three carbons of the azetidine ring.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the urethane (Boc group) and the ester group, typically found in the region of 1680-1750 cm⁻¹.

Mass Spectrometry (Predicted): Electron impact mass spectrometry would likely show a molecular ion peak at m/z 215. Fragmentation patterns would involve the loss of the tert-butyl group, the methoxy group, and cleavage of the azetidine ring.

Experimental Protocols

Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

A common method for the synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester involves the Boc-protection of the corresponding amino acid methyl ester hydrochloride salt.[3]

Materials:

-

(S)-Azetidine-2-carboxylic acid methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (3.0 equivalents) and 4-dimethylaminopyridine (catalytic amount) at 25 °C.[3]

-

To this stirred solution, add di-tert-butyl dicarbonate (1.05 equivalents).[3]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Synthetic workflow for the target compound.

Applications in Drug Development

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in peptide synthesis, where it is incorporated into peptide chains to modulate their structure and function.

Peptide Synthesis Workflow

The incorporation of (S)-N-Boc-azetidine-2-carboxylic acid into a peptide chain typically follows the principles of solid-phase peptide synthesis (SPPS). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled to the N-terminus of a growing peptide chain on a solid support.

Workflow for peptide incorporation.

The constrained nature of the azetidine ring can enforce specific secondary structures, such as β-turns, in peptides. This can lead to enhanced binding affinity to biological targets and increased resistance to enzymatic degradation, both of which are desirable properties for peptide-based drugs.

Conclusion

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a synthetically versatile building block with significant potential in drug discovery and development. Its unique structural features allow for the creation of novel peptides and small molecules with tailored properties. The synthetic protocols and structural data provided in this guide serve as a valuable resource for researchers working in this exciting area of chemical and pharmaceutical science. Further research into the applications of this compound is likely to uncover new opportunities for the development of innovative therapeutics.

References

An In-depth Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

CAS Number: 107020-12-2

This technical guide provides a comprehensive overview of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Chemical Identity and Properties

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a protected amino acid derivative featuring a four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom, allowing for controlled reactions in peptide synthesis and medicinal chemistry. The methyl ester functionality serves as a protecting group for the carboxylic acid, which can be selectively removed under appropriate conditions.

Table 1: Physicochemical Properties [1][2][3]

| Property | Value |

| CAS Number | 107020-12-2[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₇NO₄[2][4] |

| Molecular Weight | 215.25 g/mol [1][3][6] |

| Purity | Typically ≥97% or ≥98%[2][3][5] |

| Alternate Names | (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester[1], (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate[1] |

| SMILES | C1N(--INVALID-LINK--C(=O)OC)C(=O)OC(C)(C)C[2] |

| InChIKey | FGWUDHZVEBFGKS-ZETCQYMHSA-N[2] |

Synthesis and Experimental Protocols

The synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester typically involves two key stages: the Boc-protection of (S)-azetidine-2-carboxylic acid and the subsequent esterification of the carboxylic acid group.

Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid

A common method for the N-Boc protection of (S)-azetidine-2-carboxylic acid involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: [7]

-

Dissolve (S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) and di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Cool the solution to 0 °C.

-

Slowly add sodium hydroxide (420 mg, 10.5 mmol).

-

Allow the reaction mixture to stir at room temperature overnight.

-

Remove the ethanol by evaporation under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Adjust the pH of the solution to 3 using dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash sequentially with water (30 mL) and saturated sodium chloride solution (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by evaporation to yield (S)-N-Boc-azetidine-2-carboxylic acid as a white solid.

Workflow for the Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid

Caption: Synthesis workflow for N-Boc protection.

Esterification to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

The carboxylic acid can be converted to its methyl ester using standard esterification procedures. A widely used method involves the use of a reagent like thionyl chloride in methanol.

Experimental Protocol:

-

Suspend (S)-N-Boc-azetidine-2-carboxylic acid in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Add thionyl chloride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Workflow for the Esterification Reaction

Caption: Esterification of the carboxylic acid.

Spectroscopic Data

The structural confirmation of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals include those for the Boc group protons (singlet, ~1.4 ppm), the azetidine ring protons (multiplets), and the methyl ester protons (singlet, ~3.7 ppm). The proton on the chiral center is also expected as a multiplet. |

| ¹³C NMR | Characteristic signals are expected for the carbonyl carbons of the Boc and methyl ester groups, the quaternary carbon of the Boc group, the carbons of the azetidine ring, and the methyl carbon of the ester. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 216.1230. |

| Infrared (IR) Spectroscopy | Key absorptions include C=O stretching frequencies for the urethane and ester carbonyl groups. |

Applications in Drug Development and Research

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a valuable building block in medicinal chemistry and peptide synthesis due to the unique conformational constraints imposed by the four-membered azetidine ring.

-

Peptide Mimetics: The azetidine ring serves as a proline analogue, and its incorporation into peptides can influence their secondary structure and biological activity. This can lead to the development of peptides with enhanced stability and receptor-binding affinity.[8]

-

Novel Scaffolds: The strained azetidine ring can be a key component in the design of novel small molecule therapeutics. It can act as a rigid scaffold to orient functional groups in a specific manner for optimal interaction with biological targets.[8]

-

Drug Discovery: This compound is utilized in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor antagonists. For instance, azetidine-containing compounds have been investigated as thrombin inhibitors.[9]

Logical Relationship in Drug Discovery Application

Caption: Role as a versatile building block.

References

- 1. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. scbt.com [scbt.com]

- 5. (S)-N-Boc-Azetidine-2-carboxylic acid methyl ester, 97% | Biotechnology & Life science | www.chemos.de [chemos.de]

- 6. (S)-N-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER , Package: 10g , Laibo Chem - Global Labor [globallabor.com.br]

- 7. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and drug development. This document details established methodologies, providing structured data for easy comparison of key experimental parameters and detailed protocols for the synthesis of the target molecule and its crucial precursors.

Introduction

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a chiral, non-proteinogenic amino acid derivative. The constrained four-membered azetidine ring system makes it a unique proline analogue that can induce specific conformational constraints in peptides and peptidomimetics. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic profiles. This guide outlines two primary synthetic pathways to this compound, starting from the key intermediate, (S)-azetidine-2-carboxylic acid.

Synthesis of the Key Precursor: (S)-Azetidine-2-carboxylic Acid

The enantiomerically pure (S)-azetidine-2-carboxylic acid is the cornerstone for the synthesis of the target molecule. Several methods have been reported for its preparation, including the resolution of a racemic mixture and asymmetric synthesis from chiral precursors like L-aspartic acid or γ-butyrolactone. A common and efficient method involves the resolution of racemic N-benzyl-azetidine-2-carboxylic acid using a chiral resolving agent, followed by debenzylation.

Experimental Protocol: Synthesis and Resolution of N-benzyl-azetidine-2-carboxylic acid and Debenzylation

This protocol details the synthesis of racemic N-benzyl-azetidine-2-carboxylic acid, its resolution using D-α-phenylethylamine, and the subsequent debenzylation to yield (S)-azetidine-2-carboxylic acid.[1]

Step 1: Synthesis of racemic 1-benzyl-azetidine-2-carboxylic acid This step is typically achieved by reacting a suitable precursor like ethyl 2,4-dibromobutanoate with benzylamine.

Step 2: Resolution of (±)-1-benzyl-azetidine-2-carboxylic acid

-

Racemic 1-benzyl-azetidine-2-carboxylic acid is dissolved in a suitable solvent such as ethanol, acetone, or acetonitrile.

-

D-α-phenylethylamine is added to the solution to form a salt with the (S)-enantiomer.

-

The mixture is cooled to induce crystallization of the diastereomeric salt.

-

The solid is collected by filtration.

-

The pH of a solution of the solid is adjusted to 8-10 to recover the D-α-phenylethylamine by extraction.

-

The pH of the aqueous layer is then adjusted to 1-3 to precipitate the crude (S)-1-benzyl-azetidine-2-carboxylic acid.

-

Recrystallization from a suitable solvent yields the pure (S)-1-benzyl-azetidine-2-carboxylic acid.

Step 3: Debenzylation to (S)-azetidine-2-carboxylic acid

-

(S)-1-benzyl-azetidine-2-carboxylic acid (150 g) and 10% palladium on carbon (20 g) are added to methanol (1 L) in a 2 L autoclave.[1]

-

The reaction is carried out under a hydrogen pressure of 2 MPa at 35°C for 20 hours.[1]

-

Completion of the reaction is monitored by TLC.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield (S)-azetidine-2-carboxylic acid.

Synthetic Pathways to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

Two principal routes are commonly employed for the synthesis of the title compound, differing in the order of the Boc protection and esterification steps.

Route 1: Boc Protection followed by Esterification

This pathway involves the initial protection of the nitrogen atom of (S)-azetidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the resulting (S)-N-Boc-azetidine-2-carboxylic acid.

Caption: Synthetic pathway for Route 1.

Step 1a: Synthesis of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

-

To a solution of (S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) and di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) in a mixture of ethanol (20 mL) and water (10 mL) at 0°C, sodium hydroxide (420 mg, 10.5 mmol) is slowly added.

-

The reaction mixture is stirred at room temperature overnight.

-

The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water (20 mL).

-

The pH is adjusted to 3 with dilute HCl.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water (30 mL) and saturated NaCl solution (30 mL), then dried over Na2SO4.

-

Evaporation of the solvent yields (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as a white solid (1.98 g, 100% yield).

Step 1b: Esterification of (S)-N-Boc-azetidine-2-carboxylic acid

Two common methods for this esterification are presented below.

Method A: Using Trimethylsilyldiazomethane (TMS-Diazomethane)

-

A solution of (S)-N-Boc-azetidine-2-carboxylic acid (2.02 mmol) in a mixture of diethyl ether and methanol (7:2, 18 mL) is cooled to 0°C.

-

TMS-diazomethane (0.6 M in hexane, 4.0 mL, 2.4 mmol) is added dropwise over 5 minutes.

-

The mixture is stirred at 0°C for 2-5 hours, with additional TMS-diazomethane added if the reaction is incomplete as monitored by TLC.

-

The reaction mixture is allowed to warm to room temperature and concentrated in vacuo to give the methyl ester.

Method B: Using Methyl Iodide and Potassium Carbonate [2]

-

(S)-N-Boc-azetidine-2-carboxylic acid is dissolved in acetone.

-

Anhydrous potassium carbonate and methyl iodide are added to the solution.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

The inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the methyl ester.

| Route 1 Data Summary | |

| Step | Reagents and Conditions |

| Boc Protection | (S)-Azetidine-2-carboxylic acid, Boc2O, NaOH, EtOH/H2O, 0°C to RT |

| Esterification (TMS-Diazomethane) | (S)-N-Boc-azetidine-2-carboxylic acid, TMS-diazomethane, MeOH/Diethyl Ether, 0°C |

| Esterification (Methyl Iodide) | (S)-N-Boc-azetidine-2-carboxylic acid, MeI, K2CO3, Acetone, Reflux |

Route 2: Esterification followed by Boc Protection

This alternative pathway involves the initial formation of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride, which is subsequently protected with a Boc group.

Caption: Synthetic pathway for Route 2.

Step 2a: Synthesis of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride This can be achieved using several standard methods for the esterification of amino acids, such as reaction with thionyl chloride in methanol or with trimethylchlorosilane (TMSCl) in methanol. The latter is a milder and more convenient method.

-

(S)-azetidine-2-carboxylic acid is suspended in methanol at room temperature.

-

Trimethylchlorosilane is added, and the mixture is stirred until the reaction is complete.

-

The solvent is removed under reduced pressure to yield the hydrochloride salt of the methyl ester.

Step 2b: Boc protection of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride

-

To a solution of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride (6.6 mmol, 1.0 g) in anhydrous dichloromethane (14 mL) at 25°C, di-tert-butyl dicarbonate (1.05 equiv; 6.9 mmol, 1.51 g), triethylamine (3.0 equiv; 19.8 mmol, 2.0 g, 2.76 mL), and 4-dimethylaminopyridine (catalytic amount) are added in that order.

-

The reaction mixture is stirred at 25°C until completion (monitored by TLC).

-

The reaction is worked up by washing with aqueous solutions to remove salts and excess reagents.

-

The organic layer is dried and concentrated to afford the final product.

| Route 2 Data Summary | |

| Step | Reagents and Conditions |

| Esterification | (S)-Azetidine-2-carboxylic acid, TMSCl, MeOH, RT |

| Boc Protection | (S)-Azetidine-2-carboxylic acid methyl ester HCl, Boc2O, Et3N, DMAP, CH2Cl2, 25°C |

Conclusion

Both synthetic routes presented in this guide offer effective means to produce (S)-N-Boc-azetidine-2-carboxylic acid methyl ester. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and safety considerations (e.g., the use of diazomethane). The provided experimental protocols and data tables serve as a valuable resource for researchers in the planning and execution of this synthesis. The logical flow diagrams offer a clear visualization of the synthetic strategies. This guide aims to facilitate the efficient and reproducible synthesis of this important building block for drug discovery and development.

References

A Comprehensive Technical Guide to Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate], a valuable building block in medicinal chemistry and peptide synthesis. This document details its chemical properties, provides a detailed synthesis protocol, and explores its applications in the development of novel therapeutics, supported by structured data and visual diagrams.

Chemical Identity and Properties

The subject of this guide is the N-Boc protected methyl ester of (S)-azetidine-2-carboxylic acid. Its formal IUPAC name is methyl (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylate . The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine of the azetidine ring, preventing its reaction during subsequent synthetic steps.

A summary of the key chemical and physical properties for the precursor, (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid, is provided in the table below. Data for the methyl ester is often not as readily available in comprehensive databases and is typically characterized on a per-synthesis basis.

| Property | Value (for the Carboxylic Acid Precursor) | Reference |

| Molecular Formula | C₉H₁₅NO₄ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| CAS Number | 51077-14-6 | [1] |

| Appearance | White crystalline solid | |

| Optical Activity | [α]/D -120.0±2.0°, c = 1 in methanol | |

| Melting Point | 105-110 °C | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol |

Spectroscopic data is crucial for the verification of the synthesized methyl ester. While a comprehensive public database entry for the exact target molecule is sparse, ¹³C NMR data for a closely related compound, "METHYL-N-TERT.-BUTYLOXYCARBONYL-2-AZETIDINE-2-CARBOXYLATE," is available and can serve as a reference point for structural confirmation.[2]

Synthesis of Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate]

The synthesis of the title compound is typically achieved through a two-step process starting from (S)-azetidine-2-carboxylic acid. The first step involves the protection of the nitrogen atom with a Boc group, followed by the esterification of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

This procedure involves the reaction of (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Materials: (S)-azetidine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Ethanol, Water, Ethyl acetate, Hydrochloric acid (dilute).

-

Procedure:

-

Dissolve (S)-azetidine-2-carboxylic acid and di-tert-butyl dicarbonate in a mixture of ethanol and water.

-

Cool the solution to 0 °C.

-

Slowly add a solution of sodium hydroxide while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[3]

-

Remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and acidify to pH 3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as a white solid.[3]

-

Step 2: Esterification to Methyl (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate

The carboxylic acid is then converted to its methyl ester. A common method is Fischer esterification or the use of a milder methylating agent.

-

Materials: (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, Methanol (anhydrous), Sulfuric acid (catalytic amount) or Trimethylsilyldiazomethane, Diethyl ether or a suitable solvent.

-

Procedure (using Acid Catalysis):

-

Dissolve (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl ester.

-

Purify the product by flash column chromatography if necessary.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for methyl (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate.

Applications in Drug Discovery and Peptide Science

(S)-N-Boc-azetidine-2-carboxylic acid and its esters are valuable building blocks in medicinal chemistry due to the unique conformational constraints imparted by the four-membered azetidine ring. This ring system is a proline analogue and can be used to modulate the secondary structure of peptides and peptidomimetics.

Role as a Proline Mimic in Peptide Synthesis

The incorporation of azetidine-2-carboxylic acid derivatives into peptide chains can significantly influence their conformation and biological activity. The smaller ring size compared to proline introduces a different kink in the peptide backbone, which can alter binding to biological targets and improve resistance to proteolytic degradation. The Boc-protected methyl ester is a convenient starting material for solid-phase peptide synthesis (SPPS) after saponification to the free acid.

Incorporation into Bioactive Molecules

The azetidine motif is found in a number of approved drugs and clinical candidates, highlighting its importance in drug design. While specific examples detailing the direct use of the title methyl ester are often proprietary, the parent carboxylic acid is a key intermediate in the synthesis of various therapeutic agents. For instance, azetidine derivatives have been explored as components of inhibitors for a range of enzymes and as ligands for G-protein coupled receptors.

Azetidine-containing compounds have been investigated for their potential in treating a variety of diseases. The azetidine ring has been incorporated into molecules targeting conditions such as hypertension and bacterial infections.

Logical Relationship in Drug Discovery

Caption: Role of the title compound in the drug discovery pipeline.

Conclusion

Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate] is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and peptide science. Its utility as a conformationally constrained building block allows for the fine-tuning of the pharmacological properties of lead compounds. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling researchers to leverage its unique structural features in the design and synthesis of novel therapeutic agents.

References

In-Depth Technical Guide: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and peptide synthesis. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Quantitative Data

A summary of the key quantitative data for (S)-N-Boc-azetidine-2-carboxylic acid methyl ester and its immediate precursor, (S)-N-Boc-azetidine-2-carboxylic acid, is presented below for easy comparison.

| Property | (S)-N-Boc-azetidine-2-carboxylic acid methyl ester | (S)-N-Boc-azetidine-2-carboxylic acid |

| Molecular Weight | 215.25 g/mol [1][2] | 201.22 g/mol [3][4] |

| Molecular Formula | C10H17NO4[1][2][5] | C9H15NO4[3][4][6][7] |

| CAS Number | 107020-12-2[2][5] | 51077-14-6[3][4][6][7][8] |

| Melting Point | Not specified | 105-110 °C[7] |

| Boiling Point | 269.018 °C at 760 mmHg[1] | 339.14 °C (rough estimate)[7] |

| Density | 1.2 ± 0.1 g/cm³[1] | 1.225 g/cm³ (rough estimate)[7] |

| Solubility | Not specified | Dichloromethane, DMSO, Ethyl Acetate, Methanol[7] |

Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester: An Experimental Protocol

The synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester involves the protection of the nitrogen atom of the azetidine ring with a tert-butyloxycarbonyl (Boc) group. A representative experimental protocol is detailed below.[1]

Materials:

-

Azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt

-

Anhydrous dichloromethane (DCM)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

A solution of azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt (1.0 g, 6.6 mmol) is prepared in anhydrous dichloromethane (14 mL).

-

To this solution, di-tert-butyl dicarbonate (1.51 g, 6.9 mmol, 1.05 equiv.) is added.

-

Triethylamine (2.0 g, 19.8 mmol, 3.0 equiv., 2.76 mL) is then added to the reaction mixture.

-

Finally, a catalytic amount of 4-dimethylaminopyridine is added.

-

The reaction is stirred at 25 °C. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying the organic layer and removing the solvent under reduced pressure.

-

Further purification, if necessary, can be achieved by column chromatography.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Applications in Drug Development and Research

(S)-N-Boc-azetidine-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strained four-membered azetidine ring, when incorporated into peptide structures, can introduce conformational constraints. This can lead to peptides with enhanced stability and bioactivity.

The parent compound, azetidine-2-carboxylic acid, is a non-proteinogenic amino acid that acts as a proline analogue.[9] Its incorporation into proteins in place of proline can have toxic effects, which is a subject of ongoing research.[9] The Boc-protected form allows for its controlled introduction into peptide chains during solid-phase or solution-phase peptide synthesis.[10][11]

Derivatives of azetidine-2-carboxylic acid are utilized in the synthesis of a variety of bioactive molecules, including inhibitors of various enzymes.[12] The unique structural properties of the azetidine ring make it an attractive scaffold for the design of novel therapeutic agents.[10][13] Research has shown its utility in the development of compounds with potential applications as anti-cancer agents and antibiotics.[10]

References

- 1. echemi.com [echemi.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Buy Online CAS Number 51077-14-6 - TRC - N-Boc-L-azetidine-2-carboxylic Acid | LGC Standards [lgcstandards.com]

- 4. 51077-14-6・(S)-N-BOC-azetidine-2-carboxylic Acid・353-32791[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. chembk.com [chembk.com]

- 8. peptide.com [peptide.com]

- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Azetidine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: Azetidine-2-carboxylic acid, a constrained, non-proteinogenic analogue of L-proline, serves as a versatile scaffold in medicinal chemistry. Its unique four-membered ring structure imparts conformational rigidity, leading to derivatives with a wide spectrum of biological activities. This guide provides an in-depth review of the primary mechanisms of action, quantitative biological data, key experimental protocols, and relevant signaling pathways associated with various classes of azetidine-2-carboxylic acid derivatives. The core activities discussed include enzyme inhibition (targeting Inhibitor of Apoptosis Proteins, Matrix Metalloproteinases, and Dipeptidyl Peptidase IV), disruption of protein synthesis, modulation of neurotransmitter transport, and antimicrobial effects. This document is intended to be a comprehensive resource for professionals engaged in drug discovery and development, offering structured data and detailed methodologies to facilitate further research.

Core Mechanisms of Action

The biological activities of azetidine-2-carboxylic acid and its derivatives stem from several distinct mechanisms, largely dictated by the nature of the substitutions on the azetidine ring.

1.1 Proline Analogue and Proteotoxicity

The parent molecule, L-azetidine-2-carboxylic acid (Aze), is a structural mimic of L-proline.[1] This similarity allows it to be recognized by prolyl-tRNA synthetase and subsequently misincorporated into nascent polypeptide chains in place of proline residues.[1][2] This misincorporation is a primary source of its biological effects:

-

Protein Misfolding: The smaller, more strained four-membered ring of Aze alters the peptide backbone's geometry compared to the five-membered ring of proline. This disruption can lead to improper protein folding, aggregation, and a loss of function.[1][3]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[4][5] This response involves three main signaling arms (IRE1, PERK, ATF6) that aim to restore homeostasis but can lead to apoptosis if the stress is prolonged.

-

Collagen Synthesis Inhibition: Proline and hydroxyproline are critical for the stability of the collagen triple helix. The incorporation of Aze destabilizes this structure, inhibiting the formation and secretion of functional collagen.[6][7] This property has been explored for its anti-fibrotic potential.

1.2 Targeted Enzyme Inhibition

By modifying the azetidine scaffold, derivatives can be designed as potent and selective inhibitors of various enzymes. The rigid azetidine ring serves as a constrained core to orient functional groups for optimal interaction with an enzyme's active site.

-

Inhibitor of Apoptosis (IAP) Proteins: Azetidine-based scaffolds can mimic the N-terminus of the native IAP antagonist, Smac/DIABLO. These derivatives bind to the BIR domains of IAPs (e.g., XIAP, cIAP1), preventing them from inhibiting caspases and thereby promoting apoptosis in cancer cells.

-

Matrix Metalloproteinases (MMPs): The azetidine framework is used to position zinc-binding groups and other moieties that interact with the active site of MMPs, enzymes that are crucial in tissue remodeling and are often dysregulated in cancer and inflammation.

-

Dipeptidyl Peptidase IV (DPP-IV): 2-Cyanoazetidine derivatives act as inhibitors of DPP-IV, a key enzyme in glucose homeostasis. The cyano group forms a reversible covalent bond with the catalytic serine residue of the enzyme.

1.3 Neurotransmitter Transporter Modulation

Derivatives of azetidine-2-carboxylic acid and azetidine-3-carboxylic acid can act as conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA). These compounds can inhibit GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft and enhancing inhibitory neurotransmission.

1.4 Antimicrobial Activity

A distinct class of derivatives, the azetidin-2-ones (β-lactams), functions as antibacterial agents. Their mechanism is analogous to that of penicillin and other β-lactam antibiotics, involving the irreversible inhibition of bacterial cell wall synthesis.

Quantitative Biological Data

The following tables summarize the quantitative activity of various azetidine-2-carboxylic acid derivatives across different biological targets.

Table 1: IAP Antagonist Activity

| Compound Class/ID | Target(s) | Assay Type | Activity | Reference(s) |

|---|---|---|---|---|

| Octahydropyrrolo[1,2-a]pyrazine (Compound 45) | cIAP1 | Cellular Inhibition | IC₅₀: 1.3 nM | |

| XIAP | Cellular Inhibition | IC₅₀: 200 nM | ||

| MDA-MB-231 Cells | Growth Inhibition | GI₅₀: 1.8 nM | ||

| AZD5582 | cIAP1 (BIR3) | Binding | IC₅₀: 15 nM | |

| cIAP2 (BIR3) | Binding | IC₅₀: 21 nM | ||

| XIAP (BIR3) | Binding | IC₅₀: 15 nM | ||

| LCL161 | XIAP | Cellular Inhibition | IC₅₀: 35 nM | |

| cIAP1 | Cellular Inhibition | IC₅₀: 0.4 nM | ||

| Xevinapant (AT-406) | XIAP | Binding | Kᵢ: 66.4 nM | |

| cIAP1 | Binding | Kᵢ: 1.9 nM |

| | cIAP2 | Binding | Kᵢ: 5.1 nM | |

Table 2: GABA Transporter (GAT) Inhibition

| Compound Class/ID | Target(s) | Assay Type | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA Uptake | 2.01 ± 0.77 µM | [1] |

| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA Uptake | 2.83 ± 0.67 µM | [1] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | GABA Uptake | 15.3 ± 4.5 µM | [1] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | GABA Uptake | 26.6 ± 3.3 µM | [1] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | GABA Uptake | 31.0 ± 4.7 µM |[1] |

Table 3: Antibacterial & Antifungal Activity of 2-Oxo-Azetidine Derivatives

| Compound ID (Substitution) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| 4a (4-NO₂) | 6.25 | 12.5 | 12.5 | 25 | |

| 4b (2-NO₂) | 6.25 | 12.5 | 25 | 25 | |

| 4c (4-Cl) | 12.5 | 25 | 25 | 50 | |

| 4d (2-Cl) | 12.5 | 25 | 25 | 50 | |

| 4e (4-Br) | 25 | 50 | 50 | 50 | |

| 4f (2-OH) | 25 | 50 | 50 | 100 | |

| Streptomycin (Standard) | 6.25 | 6.25 | - | - |

| Griseofulvin (Standard) | - | - | 12.5 | 12.5 | |

Key Experimental Protocols

This section provides detailed methodologies for assays commonly used to evaluate the biological activity of azetidine-2-carboxylic acid derivatives.

3.1 Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

3.2 MMP Inhibition (Fluorometric Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific Matrix Metalloproteinase.

-

Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. The substrate contains a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Reagent Preparation: Reconstitute the active MMP enzyme and the FRET substrate in the provided assay buffer as per the manufacturer's instructions. Prepare serial dilutions of the test inhibitor.

-

Enzyme/Inhibitor Incubation: In a 96-well black microplate, add the active MMP enzyme to each well (except for a no-enzyme background control). Add the serially diluted test compounds to the appropriate wells. Include a positive control inhibitor (e.g., GM6001) and a vehicle control. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Data Acquisition: Immediately measure the fluorescence intensity in a kinetic mode using a fluorescence plate reader (e.g., Ex/Em = 325/393 nm for an Mca/Dnp-based substrate). Record readings every 1-2 minutes for 30-60 minutes at 37°C.

-

Analysis: Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

3.3 Collagen Synthesis Inhibition (Hydroxyproline Assay)

This assay quantifies the total collagen content in cell cultures or tissues by measuring the amount of hydroxyproline, a key amino acid component of collagen.

-

Principle: Samples are subjected to strong alkaline hydrolysis to break down proteins and release free amino acids, including hydroxyproline. The liberated hydroxyproline is then oxidized, and the resulting product reacts with a chromogen (e.g., 4-(Dimethylamino)benzaldehyde, DMAB) to form a colored compound, which can be measured spectrophotometrically.

-

Procedure:

-

Sample Preparation: For cell cultures, lyse the cell pellet in pure water. For tissues, homogenize a known weight of the tissue in pure water.

-

Hydrolysis: Transfer a known volume of the sample homogenate (or a collagen standard) to a pressure-tight, screw-capped polypropylene vial. Add an equal volume of concentrated NaOH (e.g., 10 N). Securely tighten the cap and incubate at 120°C for 1 hour.

-

Neutralization: Cool the vials on ice. Carefully neutralize the hydrolysate by adding an equivalent volume of concentrated HCl (e.g., 10 N). Vortex thoroughly.

-

Oxidation: Transfer the neutralized hydrolysate to a microplate well. Add an oxidation buffer (containing chloramine-T) and incubate at room temperature for 15-25 minutes.

-

Color Development: Add a developer solution containing DMAB to each well. Mix and incubate the plate at a higher temperature (e.g., 65°C) for 45-60 minutes to allow color development.

-

Data Acquisition: Cool the plate to room temperature and measure the absorbance at 560 nm using a microplate reader.

-

Analysis: Generate a standard curve using known concentrations of collagen or hydroxyproline. Use the standard curve to calculate the amount of hydroxyproline in each sample, which can then be converted to total collagen content (collagen is approximately 13.5% hydroxyproline by weight).

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the biological activity of azetidine-2-carboxylic acid derivatives.

4.1 Unfolded Protein Response (UPR) Pathway

Misincorporation of Aze into proteins leads to ER stress and activation of the UPR. This pathway attempts to restore homeostasis but can trigger apoptosis if overwhelmed.

Caption: The Unfolded Protein Response (UPR) activated by azetidine-induced proteotoxicity.

4.2 Mechanism of IAP Antagonists

Azetidine-based Smac mimetics inhibit IAPs, leading to caspase activation and apoptosis, often in a TNFα-dependent manner.

Caption: IAP antagonists promote apoptosis via caspase activation and a TNFα feedback loop.

4.3 Experimental Workflow for Cytotoxicity Screening

This diagram outlines a typical workflow for identifying and characterizing cytotoxic azetidine derivatives.

Caption: A standard workflow for screening azetidine derivatives for cytotoxic activity.

References

- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine-3-carboxylic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing a framework for its determination. This includes qualitative solubility information for the parent carboxylic acid, a detailed experimental protocol for solubility determination, and logical workflows for solubility assessment.

Compound Identification

-

Compound Name: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

-

Molecular Formula: C₁₀H₁₇NO₄

-

Molecular Weight: 215.25 g/mol

-

CAS Number: 255882-72-5[1]

Solubility Data

Table 1: Qualitative Solubility of (S)-N-Boc-azetidine-2-carboxylic acid

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Methanol | Soluble | [2] |

It is anticipated that the methyl ester derivative will exhibit similar or enhanced solubility in these organic solvents due to the esterification of the polar carboxylic acid group. A systematic experimental determination is required to establish quantitative values.

Table 2: Template for Quantitative Solubility Data of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Method |

This table is intended to be populated with data obtained from experimental procedures such as the one outlined in Section 3.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

3.1. Materials

-

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3.3. Data Analysis

-

Calculate the solubility in mg/mL and convert to molarity (mol/L).

-

Record the experimental conditions, including the temperature and the analytical method used.

Visualizations

The following diagrams illustrate key workflows and relationships in the context of solubility determination.

References

A Technical Guide to Azetidine-Containing Amino Acids: Synthesis, Conformation, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Azetidine-containing amino acids, non-proteinogenic homologues of proline, have emerged as valuable building blocks in medicinal chemistry and peptide design. Their unique four-membered ring structure imparts significant conformational constraints, influencing peptide secondary structure and enhancing metabolic stability. This technical guide provides a comprehensive overview of the synthesis of azetidine-containing amino acids, their conformational properties, and their burgeoning applications in the development of novel therapeutics.

Core Concepts: The Azetidine Ring in Amino Acid Scaffolds

Azetidine-2-carboxylic acid (Aze) is a structural analogue of proline, with a four-membered ring instead of proline's five-membered ring.[1] This seemingly subtle difference has profound implications for the local conformation of peptide backbones. The strained azetidine ring restricts the available Ramachandran space, favoring specific dihedral angles and promoting turn-like structures.[2][3] This conformational rigidity can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, the azetidine moiety can improve pharmacokinetic properties by increasing resistance to proteolytic degradation.[3]

Synthesis of Azetidine-Containing Amino Acids

The synthesis of azetidine-containing amino acids can be challenging due to the inherent strain of the four-membered ring. However, several effective synthetic routes have been developed.

Synthesis of Azetidine-2-Carboxylic Acid

Optically active azetidine-2-carboxylic acid can be synthesized from α,γ-diaminobutyric acid dihydrochloride.[1] Treatment with a mixture of nitrous and hydrochloric acids yields γ-amino-α-chlorobutyric acid, which then undergoes cyclization upon treatment with barium hydroxide to afford the desired product.[1] An alternative approach involves the partial hydrogenation of N-benzhydryl-2-carbobenzyloxy azetidine.[4][5][6] A practical asymmetric synthesis has also been described, starting from inexpensive chemicals and utilizing an intramolecular alkylation to construct the azetidine ring with the aid of an optically active α-methylbenzylamine as a chiral auxiliary.[7]

Synthesis of Substituted Azetidine Amino Acids

The synthesis of substituted azetidine amino acids, such as 3-aminoazetidine (3-AAz) derivatives, has also been reported. These can be incorporated into peptides to act as turn-inducing elements, facilitating the cyclization of small peptides.[2][3] A general method for accessing enantioenriched 2-azetidinylcarboxylic acids involves an organometallic route to unsaturated carboxylic acid precursors, followed by a metal-catalyzed asymmetric reduction.[8]

Table 1: Summary of Synthetic Methodologies for Azetidine-Containing Amino Acids

| Method | Starting Material | Key Steps | Advantages | Reference(s) |

| Cyclization of γ-amino-α-halobutyric acid | α,γ-Diaminobutyric acid | Diazotization, Halogenation, Cyclization | Utilizes a readily available amino acid precursor | [1] |

| Partial Hydrogenation | N-protected-2-carboalkoxy azetidine | Selective deprotection | Allows for isolation of key intermediates | [4][5][6] |

| Asymmetric Intramolecular Alkylation | Inexpensive starting materials | Use of a chiral auxiliary | Provides access to both enantiomers in practical quantities | [7] |

| Metal-Catalyzed Asymmetric Reduction | Unsaturated carboxylic acid precursors | Organometallic synthesis, Asymmetric reduction | Provides a library of enantioenriched derivatives | [8] |

Experimental Protocols

General Procedure for the Synthesis of (S)-Azetidine-2-methanol from a 4-oxo-2-azetidinecarboxylic acid derivative[9]

-

A 4-oxo-2-azetidinecarboxylic acid derivative is subjected to hydride reduction.

-

The resulting azetidine-2-methanol is treated with an amino-protecting agent (e.g., benzyloxycarbonyl chloride) in the presence of a base (e.g., sodium hydrogen carbonate) to yield N-protected azetidine-2-methanol.

-

The reaction mixture is stirred for an extended period (e.g., 14 hours) at room temperature.

-

The pH of the solution is adjusted to 7, and the product is extracted with an organic solvent (e.g., ethyl acetate).

General Procedure for Peptide Coupling to Synthesize Azetidine-Containing Peptides[8]

-

The N-protected azetidine-based amino acid is activated using a peptide coupling agent (e.g., HBTU).

-

The activated amino acid is then reacted with the free amine of another amino acid or peptide ester (e.g., L-phenylalanine isopropyl ester).

-

The reaction is carried out in a suitable solvent, and the resulting di- or tripeptide is purified by chromatography.

Conformational Properties of Azetidine-Containing Peptides

The incorporation of an azetidine ring significantly influences the conformational landscape of peptides.

Induction of Turns and Helical Structures

The constrained nature of the azetidine ring promotes the formation of turns and can influence the cis/trans isomerism of the preceding peptide bond. For example, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be a powerful strategy for inducing turns, thereby facilitating the macrocyclization of small peptides.[2][3] In a study of tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation in trifluoroethanol, consistent with a left-handed helix.[4][5][6] In contrast, the peptide Boc-(L-Pro)3-L-Aze-Opcp exhibited both cis and trans peptide bonds, suggesting that the azetidine residue perturbs the typical polyproline secondary structure.[4][5][6]

Sidechain-Backbone Interactions

Derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have been shown to form stabilizing sidechain-backbone N-H···N hydrogen bonds.[9] These interactions can accompany and stabilize intra-residue C5 hydrogen bonds, promoting an extended peptide backbone conformation.[9]

Table 2: Conformational Effects of Azetidine-Containing Amino Acids in Peptides

| Peptide Sequence | Observation | Technique(s) | Reference(s) |

| Cyclic tetra-, penta-, and hexapeptides with 3-AAz | Improved cyclization efficiency, turn induction | X-ray diffraction | [2][3] |